Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a chemical compound that belongs to the pyridinium family. Pyridinium compounds are known for their aromatic nature and are often used in various chemical reactions due to their stability and reactivity. This particular compound features a pyridinium core with an acetyl group at the 3-position and a diphenylmethyl group at the 1-position, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide typically involves the reaction of pyridine with an appropriate acetylating agent and diphenylmethyl bromide. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are typically employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different halides.
Scientific Research Applications
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide involves its interaction with biological molecules through its pyridinium core. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The acetyl and diphenylmethyl groups can further modulate its reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride
- Pyridinium iodide
- N-methylpyridinium
Uniqueness
Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and diphenylmethyl groups enhances its reactivity and potential biological activity compared to other pyridinium salts.
Properties
CAS No. |
592543-48-1 |
---|---|
Molecular Formula |
C20H18BrNO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1 |
InChI Key |
FXUKTYKRRHHTTE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.